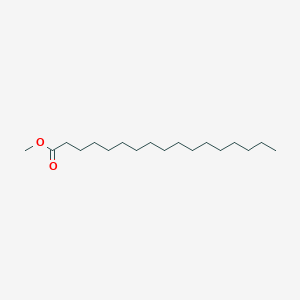

Methyl heptadecanoate

Vue d'ensemble

Description

Le margare de méthyle, également connu sous le nom d’heptadécanoate de méthyle, est un composé organique de formule moléculaire C₁₈H₃₆O₂. Il s’agit de l’ester méthylique de l’acide heptadécanoïque et il est couramment utilisé dans diverses applications scientifiques et industrielles. Ce composé est un solide cireux incolore à température ambiante et est connu pour sa stabilité et sa réactivité relativement faible .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le margare de méthyle peut être synthétisé par estérification de l’acide heptadécanoïque avec du méthanol en présence d’un catalyseur acide tel que l’acide sulfurique. La réaction est généralement effectuée sous reflux pour assurer la conversion complète de l’acide en ester. La réaction générale est la suivante :

Acide heptadécanoïque+MéthanolH2SO4{_svg_2}Margarate de méthyle+Eau

Méthodes de production industrielles : En milieu industriel, la production de margare de méthyle implique souvent la transestérification de triglycérides dérivés de graisses et d’huiles naturelles. Ce procédé est catalysé par un acide ou une base et implique la réaction de triglycérides avec du méthanol pour produire des esters méthyliques et du glycérol. Les conditions réactionnelles comprennent généralement des températures et des pressions modérées pour optimiser le rendement et l’efficacité .

Types de réactions :

Oxydation : Le margare de méthyle peut subir des réactions d’oxydation, en particulier au niveau des groupes méthylène adjacents à la fonction ester. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le groupe ester du margare de méthyle peut être réduit en alcool correspondant à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.

Substitution : Le groupe ester peut participer à des réactions de substitution nucléophile, où le groupe méthoxy est remplacé par d’autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Méthylate de sodium dans le méthanol pour les réactions de transestérification.

Principaux produits formés :

Oxydation : Formation d’acide heptadécanoïque ou de ses dérivés.

Réduction : Formation d’heptadécanol.

Substitution : Formation de divers esters substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Biochemical Applications

Substrate for Enzymatic Assays

Methyl heptadecanoate is utilized as a substrate in lipoxygenase assays. Lipoxygenases are enzymes that catalyze the oxidation of fatty acids, playing crucial roles in various physiological processes. The use of this compound allows researchers to study the kinetics and mechanisms of these enzymes effectively .

Internal Standard in Quantification

In analytical chemistry, this compound serves as an internal standard for quantifying fatty acids and lipids. It is particularly useful in gas chromatography (GC) for determining the concentration of squalene and other fatty acids in complex biological samples . This application underscores its importance in lipidomics, where precise quantification of lipid species is essential.

Analytical Chemistry

Gas-Liquid Chromatography (GLC)

this compound is commonly employed in the preparation of fatty acid methyl esters (FAMEs) for GLC analysis. This method is vital for monitoring and controlling industrial processes involving fats and oils . The compound's stability and well-defined characteristics make it an ideal choice for standardization.

Method Development

Research has demonstrated the optimization of rapid analysis techniques using this compound as a reference standard. For instance, studies have focused on improving the efficiency of FAME analysis by employing this compound to ensure accurate calibration curves and enhance detection limits .

Food Science

Quality Control in Edible Oils

In food science, this compound is used as a marker for quality control in edible oils. Its presence or absence can indicate the degree of processing or adulteration of oils . Additionally, it aids in the characterization of fatty acid profiles in various food products, contributing to nutritional labeling and safety assessments.

Mécanisme D'action

Le mécanisme par lequel le margare de méthyle exerce ses effets se fait principalement par ses interactions avec les enzymes et les membranes cellulaires. En tant qu’ester d’acide gras, il peut s’intégrer dans les bicouches lipidiques, affectant la fluidité et la fonction de la membrane. Dans les dosages enzymatiques, il sert de substrat à la lipoxygénase, qui catalyse l’oxygénation des acides gras polyinsaturés .

Composés similaires :

Palmitate de méthyle : Un autre ester méthylique d’acide gras ayant une structure similaire mais dérivé de l’acide palmitique.

Stéarate de méthyle : Dérivé de l’acide stéarique, il possède une chaîne carbonée plus longue que le margare de méthyle.

Oléate de méthyle : Un ester méthylique d’acide gras insaturé avec une double liaison dans la chaîne carbonée.

Unicité : Le margare de méthyle est unique en raison de sa longueur de chaîne carbonée spécifique (17 carbones) et de ses applications à la fois en chimie analytique et en procédés industriels. Sa stabilité et sa réactivité relativement faible en font un composé précieux pour diverses applications scientifiques et industrielles .

Comparaison Avec Des Composés Similaires

Methyl Palmitate: Another fatty acid methyl ester with a similar structure but derived from palmitic acid.

Methyl Stearate: Derived from stearic acid, it has a longer carbon chain compared to Methyl Margarate.

Methyl Oleate: An unsaturated fatty acid methyl ester with a double bond in the carbon chain.

Uniqueness: Methyl Margarate is unique due to its specific carbon chain length (17 carbons) and its applications in both analytical chemistry and industrial processes. Its stability and relatively low reactivity make it a valuable compound for various scientific and industrial applications .

Activité Biologique

Methyl heptadecanoate, also known as methyl heptadecanoic acid, is a fatty acid methyl ester that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article synthesizes current findings regarding the biological activity of this compound, supported by data tables and case studies.

This compound is a saturated fatty acid methyl ester with the chemical formula and a molecular weight of 284.47 g/mol. It is derived from heptadecanoic acid and is part of a larger class of compounds known as fatty acid methyl esters (FAMEs).

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly its derivative, 16-methylheptadecanoic acid methyl ester (HDA), which has been isolated from marine fungi such as Trichoderma species. The following table summarizes key findings regarding its anticancer effects:

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| Oral Cancer (KB) | 18.75 ± 0.12 | Induces apoptosis via ROS-dependent pathways |

| Skin Carcinoma (A431) | 37.5 ± 0.42 | Down-regulates HSP90, promotes DNA fragmentation |

In a study published in the Journal of Applied Biomedicine, HDA demonstrated significant cytotoxicity against KB and A431 cell lines, with IC50 values indicating potent activity compared to other known anticancer agents . The mechanism involves the induction of reactive oxygen species (ROS) leading to apoptosis, as confirmed by DNA fragmentation assays.

In Vivo Studies

In vivo experiments using Swiss albino mice induced with skin cancer showed that HDA not only inhibited tumor growth but also improved hematological and biochemical parameters indicative of health recovery . Histopathological analysis revealed reduced tumor size and improved tissue architecture.

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties. A study assessing various fatty acids found that certain derivatives exhibited notable antimicrobial activity against a range of pathogens. The following table presents findings on the antimicrobial efficacy:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

These results indicate that this compound can inhibit the growth of both bacterial and fungal pathogens, suggesting its potential use in pharmaceutical formulations aimed at treating infections .

Mechanisms Underlying Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through ROS generation, leading to cellular damage and death.

- Antimicrobial Action : Its fatty acid structure may disrupt microbial membranes, leading to cell lysis.

- Immunomodulatory Effects : Some studies suggest that fatty acids can modulate immune responses, enhancing phagocytic activity in macrophages .

Case Studies

- Marine-Derived Compounds : Research involving marine-derived fungi has shown that compounds like HDA not only possess anticancer properties but also exhibit antioxidant activities that could enhance their therapeutic profiles .

- Fungal Biomass Studies : A study on fungal biomass production highlighted the extraction of various bioactive compounds, including this compound, which demonstrated significant biological activities including antioxidant and antimicrobial effects .

Propriétés

IUPAC Name |

methyl heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEBIMLTDXKIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061924 | |

| Record name | Methyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; mp = 29.8-30.3 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Methyl heptadecanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1731-92-6 | |

| Record name | Methyl heptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl margarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL HEPTADECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl heptadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MARGARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41PZK7H0KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is methyl heptadecanoate widely used as an internal standard in GC analysis of fatty acids?

A1: this compound is favored as an internal standard in GC analysis of fatty acids due to its distinct retention time, which usually falls outside the range of naturally occurring fatty acids in most samples. This allows for accurate quantification of target fatty acids without interference from the internal standard [, , , ].

Q2: How does the use of this compound improve the accuracy of fatty acid quantification in GC analysis?

A2: Adding a known amount of this compound to samples before analysis allows for the correction of variations in injection volume, sample preparation, and detector response. This normalization using the internal standard enhances the precision and accuracy of the fatty acid quantification [, ].

Q3: Can you provide specific examples where this compound is used for analyzing complex samples?

A3: Certainly. Research showcases its application in various analyses, including:

- Soy Sauce: Researchers used it to quantify preservatives like sorbic acid, benzoic acid, dehydroacetic acid, and p-Hydroxybenzoic acid esters in soy sauce [].

- Inland Waters: It was crucial in quantifying low concentrations of nitrilotriacetic acid (NTA) in natural water samples, highlighting its sensitivity [].

- Sardine Oil: This compound helped determine the detailed fatty acid profile of sardine oil, including major components like myristic, palmitic, hexadecenoic, eicosapentaenoic, and docosahexenoic acids [].

- Biodiesel: It plays a key role in the EN 14103 method for determining fatty acid methyl ester (FAME) content in biodiesel, particularly those derived from vegetable or animal oils [].

- Infant Formula: This compound enabled accurate quantification of linoleic acid in infant formulas based on both milk and soy protein [].

- Black Currant Seeds: Researchers utilized it for precise determination of γ-linolenic acid content in black currant seeds, demonstrating its application for specific fatty acid analysis [].

Q4: Are there limitations to using this compound as an internal standard?

A4: While generally reliable, its stability should be considered. For instance, research indicates that the stability of this compound standard solutions can impact the accuracy of biodiesel ester content determination after 7 days []. Therefore, using freshly prepared solutions is recommended for optimal results.

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula of this compound is C18H36O2, and its molecular weight is 284.48 g/mol.

Q6: Is there information available on the vapor pressure and enthalpy of vaporization of this compound?

A6: Yes, a study employed correlation gas chromatography to determine the vapor pressures and vaporization enthalpies of a series of fatty acid methyl esters, including this compound. The data covered a temperature range of 298.15–450 K, offering valuable insights into its volatility [].

Q7: Beyond analytical chemistry, are there instances of this compound being identified in biological research?

A7: Yes, this compound has been detected in various biological studies:

- Plant Extracts: It was identified in the leaf extracts of Psychotria viridis, known for its DMT content, alongside other compounds like pentacyclic triterpenes, steroids, and fatty acids [].

- Sheep Feces: Interestingly, this compound was found to be specific to the estrus period in sheep, suggesting its potential as a non-invasive estrous biomarker [].

- Soy Sauce Fermentation: It was identified as a potential volatile compound derived from Aspergillus sojae during soy sauce fermentation, highlighting its presence in food processes [].

- Apple Shoots: While not directly mentioned, the research on seasonal changes in apple shoot lipids utilizes this compound as an internal standard, indicating its role in studying plant lipid metabolism [].

- Oil Palm Roots: During a study on the impact of Ganoderma boninense infection on oil palm roots, this compound was employed as an internal standard, aiding in the analysis of cell wall lipid changes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.